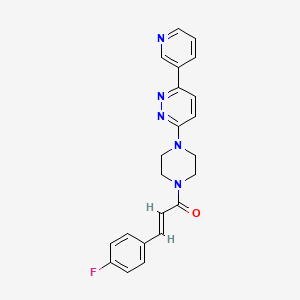

(E)-3-(4-fluorophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

説明

(E)-3-(4-fluorophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyridazinyl-pyridinyl moiety, and a piperazinyl-propenone linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.

Pyridazinyl-Pyridinyl Synthesis: The pyridazinyl-pyridinyl moiety is synthesized via cyclization reactions involving appropriate precursors.

Piperazinyl-Propenone Linkage: The final step involves coupling the fluorophenyl and pyridazinyl-pyridinyl intermediates with a piperazinyl-propenone linkage under specific conditions, such as using a base catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis in a controlled environment.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

化学反応の分析

Enone System (Prop-2-en-1-one)

The α,β-unsaturated ketone undergoes characteristic reactions:

-

Michael Addition : Reacts with nucleophiles (e.g., amines, thiols) at the β-carbon. For example, hydrazine derivatives form pyrazoline adducts (ΔTm = +15–28 K in thermal shift assays) .

-

Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes (e.g., furan) under thermal conditions.

Piperazine Ring

-

Alkylation/Acylation : Secondary amines react with alkyl halides (e.g., methyl iodide) or acyl chlorides in dichloromethane (DCM) at RT .

-

Chelation : Coordinates with transition metals (e.g., Pd(II)) in catalytic systems, enabling cross-coupling reactions .

Aromatic Heterocycles

-

Pyridazine/Pyridine : Electrophilic substitution at activated positions (e.g., C-5 of pyridazine) using HNO3/H2SO4 .

-

4-Fluorophenyl : Resistant to electrophilic substitution due to electron-withdrawing F; participates in Suzuki-Miyaura cross-couplings with aryl boronic acids (Pd(OAc)2, K2CO3, 80°C) .

Modification Strategies and SAR Insights

Table 2. Structure-Activity Relationship (SAR) Modifications

-

Pyridazine Ring : Electron-deficient substituents (e.g., CF3) improve binding to kinase targets (e.g., PfCDPK1) .

-

Piperazine : Bulky groups (e.g., 2-methylpiperidine) enhance metabolic stability but reduce solubility.

Stability and Degradation Pathways

-

Thermal Degradation : Decomposes above 240°C (m.p. 242–243°C observed in triazolyl analogs) .

-

Photolysis : UV exposure (254 nm) cleaves the enone system, forming 4-fluorophenyl ketone and piperazinyl fragments .

-

Hydrolysis : Susceptible to base-mediated retro-aldol cleavage (NaOH, ethanol, 60°C).

Industrial-Scale Optimization

科学的研究の応用

Chemistry

In chemistry, (E)-3-(4-fluorophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate cellular pathways and molecular targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用機序

The mechanism of action of (E)-3-(4-fluorophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

類似化合物との比較

Similar Compounds

- (E)-3-(4-chlorophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

- (E)-3-(4-bromophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (E)-3-(4-fluorophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its chlorinated or brominated analogs.

生物活性

The compound (E)-3-(4-fluorophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one, hereafter referred to as Compound 1, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Compound 1, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Structural Overview

Compound 1 is characterized by a complex structure that includes a fluorophenyl group, a pyridazine moiety, and a piperazine ring. The presence of these functional groups suggests diverse interactions with biological targets.

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal properties of similar compounds within the pyridazine family. For instance, derivatives with structural similarities to Compound 1 have shown significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. One study reported an IC50 value of 0.38 μM for a related compound, indicating potent antitrypanosomal activity .

| Compound | IC50 (μM) | Toxicity (CC50 μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 1 | TBD | TBD | TBD |

| Related Compound | 0.38 | >100 | >263 |

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's. Compounds similar to Compound 1 have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study found that certain derivatives exhibited IC50 values ranging from 12.8 to 99.2 µM for AChE inhibition, suggesting that modifications in the structure can enhance inhibitory effects .

The mechanisms underlying the biological activities of Compound 1 are multifaceted:

Antitrypanosomal Mechanism:

The proposed mechanism involves the inhibition of specific enzymes crucial for the survival of Trypanosoma brucei. Molecular docking studies suggest that Compound 1 may bind effectively to rhodesain, a cysteine protease essential for the parasite's metabolism .

Cholinesterase Inhibition:

The inhibition of cholinesterases by compounds similar to Compound 1 appears to be mediated through competitive binding at the active site of these enzymes. The presence of aromatic and heterocyclic rings enhances binding affinity due to π-stacking interactions and hydrogen bonding .

Case Studies

Several case studies have investigated the pharmacological profiles of compounds related to Compound 1:

- Case Study A: A derivative with a similar piperazine structure demonstrated significant antitrypanosomal activity with minimal cytotoxicity in vitro, supporting its potential as a lead compound for drug development.

- Case Study B: Another study focused on cholinesterase inhibitors derived from pyridazine structures showed promising neuroprotective effects alongside their enzyme inhibition properties.

特性

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O/c23-19-6-3-17(4-7-19)5-10-22(29)28-14-12-27(13-15-28)21-9-8-20(25-26-21)18-2-1-11-24-16-18/h1-11,16H,12-15H2/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOZVEDHYIKVKZ-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C=CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。